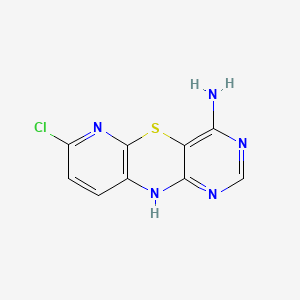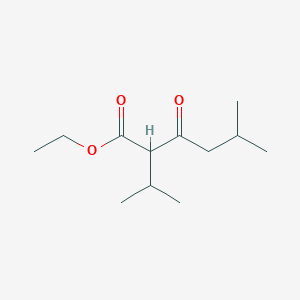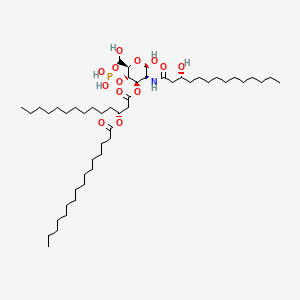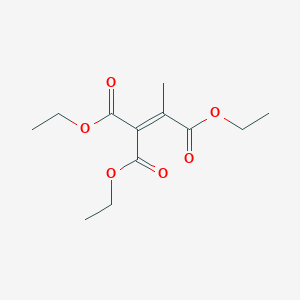
Triethyl prop-1-ene-1,1,2-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl prop-1-ene-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a tricarboxylic acid ester, specifically a triethyl ester of prop-1-ene-1,1,2-tricarboxylic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl prop-1-ene-1,1,2-tricarboxylate can be synthesized through the esterification of prop-1-ene-1,1,2-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors and distillation units are often employed to separate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Triethyl prop-1-ene-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield prop-1-ene-1,1,2-tricarboxylic acid and ethanol.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Prop-1-ene-1,1,2-tricarboxylic acid and ethanol.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl prop-1-ene-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethyl prop-1-ene-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Triethyl aconitate: Another triethyl ester of a tricarboxylic acid, with similar chemical properties.
Tributyl aconitate: A tributyl ester of aconitic acid, used in similar applications.
Triethyl citrate: A triethyl ester of citric acid, commonly used as a plasticizer.
Uniqueness
Triethyl prop-1-ene-1,1,2-tricarboxylate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
30313-07-6 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
triethyl prop-1-ene-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h5-7H2,1-4H3 |
InChI Key |
GKPVAGGETYYJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


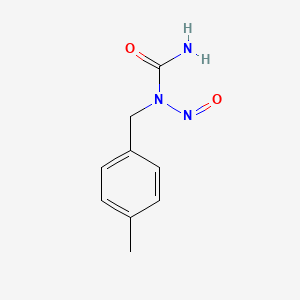
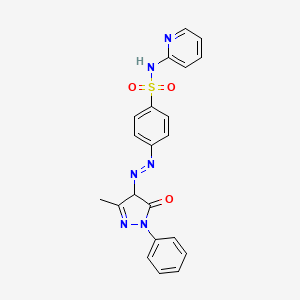
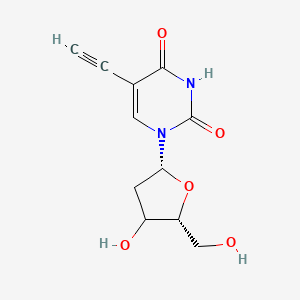

![diethyl-[2-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12806527.png)

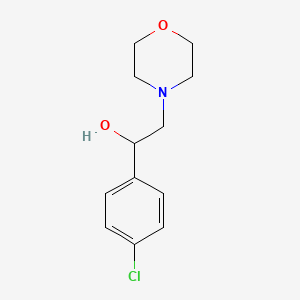
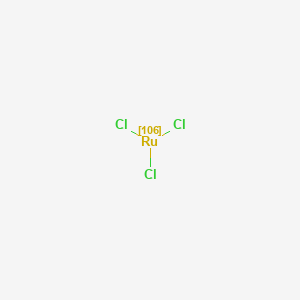
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
